molecular formula C25H16BrClN2O2S2 B2798516 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 866015-59-0

4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2798516
CAS No.: 866015-59-0
M. Wt: 555.89
InChI Key: ORFCGTJQHHFKAD-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiolo[3,2-d]pyrimidin-4-one core structure, which is further substituted with bromophenyl, oxoethyl, sulfanyl, and chlorophenyl groups

Preparation Methods

The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one involves several steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium thiolates, brominating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other benzothiolo[3,2-d]pyrimidin-4-one derivatives with different substituents. These compounds share a common core structure but differ in their substituent groups, which can significantly affect their chemical properties and applications. For example, compounds with trifluoromethyl or methoxy groups may exhibit different reactivity and biological activity compared to the bromophenyl and chlorophenyl-substituted compound .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrClN2O2S2/c26-17-11-9-15(10-12-17)20(30)14-32-25-28-22-18-6-2-4-8-21(18)33-23(22)24(31)29(25)13-16-5-1-3-7-19(16)27/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFCGTJQHHFKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)C5=CC=C(C=C5)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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